1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole
Overview
Description
1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole is a compound with the molecular formula C14H11BrN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole typically involves the reaction of 2-bromobenzyl bromide with 2-methylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the benzimidazole ring.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the biological activities of benzimidazole derivatives and their interactions with biological targets.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole is not well-documented. benzimidazole derivatives generally exert their effects by interacting with various molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets involved would depend on the particular biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole
- 2-Bromo-1H-benzimidazole
- 2-Chlorobenzimidazole
- 2-Phenylbenzimidazole
Uniqueness
1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole is unique due to the presence of the bromophenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and can lead to different pharmacological properties .
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-2-methylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2/c1-11-17-14-8-4-5-9-15(14)18(11)10-12-6-2-3-7-13(12)16/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBORKFJJAKFLCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320336 | |
Record name | 1-[(2-bromophenyl)methyl]-2-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202588 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309938-40-7 | |
Record name | 1-[(2-bromophenyl)methyl]-2-methylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801320336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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